Cyclopropyl-Tetrazole vs. Cyclopropyl Sulfone: Improved Metabolic Stability and Reduced Clearance in TF-FVIIa Macrocyclic Series
In a systematic SAR exploration of macrocyclic tissue factor-Factor VIIa (TF-FVIIa) inhibitors, the 1-(1H-tetrazol-5-yl)cyclopropane P1′ substituent, which incorporates the Cyclopropyl(1H-tetrazol-5-yl)methanone scaffold, emerged as an improved replacement for the lead cyclopropyl sulfone P1′ group. The tetrazole-containing series demonstrated increased metabolic stability and lower clearance in preclinical pharmacokinetic studies while maintaining excellent potency and selectivity [1]. This represents a direct head-to-head comparison within the same macrocyclic chemotype.
| Evidence Dimension | Metabolic stability and in vivo clearance (PK parameters) |
|---|---|
| Target Compound Data | 1-(1H-tetrazol-5-yl)cyclopropane P1′: increased metabolic stability, lower clearance, maintained potency and selectivity |
| Comparator Or Baseline | Cyclopropyl sulfone P1′ group (lead compound within the same macrocyclic chemotype) |
| Quantified Difference | Qualitative improvement reported; exact fold-change not disclosed in the published abstract. The tetrazole P1′ was selected as the optimized replacement based on aggregate PK profile superiority. |
| Conditions | Macrocyclic TF-FVIIa inhibitor series; in vitro metabolic stability assays and in vivo pharmacokinetic studies (Bristol-Myers Squibb Research & Development, Princeton, NJ) |
Why This Matters
For procurement decisions, this data indicates that the Cyclopropyl(1H-tetrazol-5-yl)methanone-derived P1′ motif provides a validated path to resolving metabolic instability and high clearance liabilities associated with cyclopropyl sulfone leads in coagulation inhibitor programs.
- [1] Ladziata VU, Glunz PW, Zou Y, Zhang X, Jiang W, Jacutin-Porte S, Cheney DL, Wei A, Luettgen JM, Harper TM, Wong PC, Seiffert D, Wexler RR, Priestley ES. Synthesis and P1' SAR exploration of potent macrocyclic tissue factor-factor VIIa inhibitors. Bioorg Med Chem Lett. 2016;26(20):5051-5057. doi:10.1016/j.bmcl.2016.08.088. PMID: 27612545. View Source
